Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18096879
InChI: InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H
SMILES:
Molecular Formula: C6H9ClN2O2S
Molecular Weight: 208.67 g/mol

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18096879

Molecular Formula: C6H9ClN2O2S

Molecular Weight: 208.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride -

Specification

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
IUPAC Name methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H
Standard InChI Key AEHGNBUOHLUHCL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=N1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride, reflecting its substitution pattern on the thiazole ring. Key identifiers include:

  • CAS Registry Number: 2866352-64-7 (hydrochloride salt)

  • European Community (EC) Number: 957-004-9

  • Chemspace ID: CSSB06741647109

  • Molecular Formula: C6H9ClN2O2S\text{C}_6\text{H}_9\text{ClN}_2\text{O}_2\text{S}

A related dihydrochloride salt (CAS: 1219173-79-1) has also been documented, with a molecular weight of 245.13 g/mol.

Structural Features

The molecule consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) and at the 4-position with a methyl carboxylate (COOCH3-\text{COOCH}_3). The hydrochloride salt form enhances solubility in polar solvents .

Table 1: Structural and Identifier Comparison

PropertyHydrochloride FormDihydrochloride Form
CAS Number2866352-64-7 1219173-79-1
Molecular FormulaC6H9ClN2O2S\text{C}_6\text{H}_9\text{ClN}_2\text{O}_2\text{S}C6H10Cl2N2O2S\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight209 Da 245.13 g/mol
Key SuppliersA2B Chem, Enamine Ltd VulcanChem

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclization reactions of thiourea derivatives with α-halo carbonyl compounds. For example:

  • Thiazole Ring Formation: Reacting thiourea with methyl α-bromoacetoacetate in ethanol under reflux yields the thiazole core.

  • Aminomethylation: Introducing the aminomethyl group via Mannich reaction or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Industrial-scale production employs optimized protocols to achieve yields >70%, with purification via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Key Physical Parameters

  • LogP: 0.02 (indicating high hydrophilicity)

  • Polar Surface Area: 65 Ų

  • Rotatable Bonds: 3

  • Hydrogen Bond Donors/Acceptors: 1/3

Spectral Characteristics

  • IR Spectroscopy: Peaks at 2968 cm⁻¹ (C-H stretch) and 1552 cm⁻¹ (C=N vibration) .

  • NMR: 1H^1\text{H}-NMR signals include δ 3.90 (s, 3H, COOCH₃) and δ 4.20 (s, 2H, CH₂NH₂) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antiviral Agents: Functionalization at the aminomethyl group yields protease inhibitors.

  • Antidiabetic Drugs: Carboxylate derivatives modulate PPAR-γ activity .

Material Science

Its rigid thiazole core is incorporated into liquid crystals and conductive polymers .

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